Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 228251-21-6
VCID: VC4717083
InChI: InChI=1S/C10H7NO3S/c1-14-10(13)8-3-7-2-6(5-12)4-11-9(7)15-8/h2-5H,1H3
SMILES: COC(=O)C1=CC2=CC(=CN=C2S1)C=O
Molecular Formula: C10H7NO3S
Molecular Weight: 221.23

Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate

CAS No.: 228251-21-6

Cat. No.: VC4717083

Molecular Formula: C10H7NO3S

Molecular Weight: 221.23

* For research use only. Not for human or veterinary use.

Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate - 228251-21-6

Specification

CAS No. 228251-21-6
Molecular Formula C10H7NO3S
Molecular Weight 221.23
IUPAC Name methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H7NO3S/c1-14-10(13)8-3-7-2-6(5-12)4-11-9(7)15-8/h2-5H,1H3
Standard InChI Key KFOYQNNHZUDXPY-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=CC(=CN=C2S1)C=O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate belongs to the thienopyridine family, featuring a bicyclic system where a thiophene ring is fused to a pyridine ring at the [2,3-b] positions. Key functional groups include:

  • Formyl group (-CHO): Positioned at the 5th carbon of the pyridine ring, this group enhances electrophilic reactivity, enabling condensation and nucleophilic addition reactions .

  • Methyl ester (-COOCH₃): Located at the 2nd carbon of the thiophene ring, this moiety facilitates hydrolysis to carboxylic acids or transesterification reactions .

The molecular formula is C₁₀H₇NO₃S, with a molecular weight of 221.23 g/mol. The IUPAC name, methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate, is derived from the substituents' positions and the fused ring system.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number228251-21-6
Molecular FormulaC₁₀H₇NO₃S
Molecular Weight221.23 g/mol
SMILESCOC(=O)C₁=CC₂=CC(=CN=C₂S₁)C=O
InChI KeyKFOYQNNHZUDXPY-UHFFFAOYSA-N

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate can be approached through two primary routes:

  • Functionalization of preformed thieno[2,3-b]pyridine derivatives.

  • De novo construction of the fused ring system with simultaneous introduction of substituents.

Thieno[2,3-b]Pyridine Core Formation

The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions. A common method involves the condensation of 2-aminothiophene-3-carboxylates with α,β-unsaturated carbonyl compounds under acidic conditions . For example, ethyl 2-aminothiophene-3-carboxylate reacts with acetylacetone to form the pyridine ring through a Knorr-type cyclization .

Formylation at the 5-Position

DerivativeApplicationReference
5-Hydroxymethyl analogueAnticancer agent precursors
2-Carboxylic acidCoordination polymers
Schiff base complexesCatalysis and material science

Biological and Industrial Applications

Pharmaceutical Relevance

Though direct biological data for methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate is limited, structurally related compounds exhibit notable activities:

  • Anticancer Properties: Thieno[3,2-b]pyridine derivatives demonstrate cytotoxicity against triple-negative breast cancer (TNBC) cell lines (IC₅₀: 2–10 μM) . The formyl group may enhance binding to cellular targets via Schiff base formation.

  • Antiplatelet Agents: Prasugrel, a thieno[3,2-c]pyridine derivative, is a clinically used P2Y₁₂ receptor inhibitor .

Material Science Applications

  • Coordination Polymers: The carboxylic acid derivative (post-ester hydrolysis) coordinates with metal ions (e.g., Cu²⁺, Zn²⁺) to form porous frameworks for gas storage .

  • Organic Electronics: Thienopyridines serve as electron-deficient units in organic semiconductors, improving charge transport in field-effect transistors .

Future Research Directions

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities using in vitro assays.

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • Materials Development: Explore use in covalent organic frameworks (COFs) and photoactive materials.

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